molecular formula C15H10N2O2 B2543103 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 118733-99-6

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile

Cat. No.: B2543103
CAS No.: 118733-99-6
M. Wt: 250.257
InChI Key: ITIUOCZDNPTFMJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound that features a fused chromeno-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of a base such as pyridine . The reaction is usually carried out in an ethanol-pyridine mixture at room temperature, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the chromeno-pyridine ring.

Scientific Research Applications

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUOCZDNPTFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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